Cas no 1805597-33-4 (4-Bromo-2-fluoro-6-nitrobenzonitrile)

4-Bromo-2-fluoro-6-nitrobenzonitrile is a versatile aromatic compound known for its potent reactivity and distinctive nitrofluoro substituents. This compound exhibits high selectivity in various chemical transformations, making it a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals. Its unique electronic properties confer excellent stability and ease of handling, while its purity ensures consistent performance in chemical reactions.
4-Bromo-2-fluoro-6-nitrobenzonitrile structure
1805597-33-4 structure
商品名:4-Bromo-2-fluoro-6-nitrobenzonitrile
CAS番号:1805597-33-4
MF:C7H2BrFN2O2
メガワット:245.005383968353
MDL:MFCD28740052
CID:4977237
PubChem ID:118850309

4-Bromo-2-fluoro-6-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2-fluoro-6-nitrobenzonitrile
    • MDL: MFCD28740052
    • インチ: 1S/C7H2BrFN2O2/c8-4-1-6(9)5(3-10)7(2-4)11(12)13/h1-2H
    • InChIKey: YHJSZPNZIKXNDG-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(C#N)=C(C=1)[N+](=O)[O-])F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 259
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 69.6

4-Bromo-2-fluoro-6-nitrobenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013016552-1g
4-Bromo-2-fluoro-6-nitrobenzonitrile
1805597-33-4 97%
1g
1,534.70 USD 2021-06-25
Enamine
EN300-2009213-2.5g
4-bromo-2-fluoro-6-nitrobenzonitrile
1805597-33-4 95%
2.5g
$2464.0 2023-09-16
Enamine
EN300-2009213-10.0g
4-bromo-2-fluoro-6-nitrobenzonitrile
1805597-33-4 95%
10g
$5405.0 2023-05-23
Enamine
EN300-2009213-1.0g
4-bromo-2-fluoro-6-nitrobenzonitrile
1805597-33-4 95%
1g
$1256.0 2023-05-23
Enamine
EN300-2009213-5g
4-bromo-2-fluoro-6-nitrobenzonitrile
1805597-33-4 95%
5g
$3645.0 2023-09-16
1PlusChem
1P027YY2-10g
4-bromo-2-fluoro-6-nitrobenzonitrile
1805597-33-4 95%
10g
$6743.00 2023-12-20
Alichem
A013016552-500mg
4-Bromo-2-fluoro-6-nitrobenzonitrile
1805597-33-4 97%
500mg
790.55 USD 2021-06-25
Enamine
EN300-2009213-0.25g
4-bromo-2-fluoro-6-nitrobenzonitrile
1805597-33-4 95%
0.25g
$623.0 2023-09-16
Enamine
EN300-2009213-10g
4-bromo-2-fluoro-6-nitrobenzonitrile
1805597-33-4 95%
10g
$5405.0 2023-09-16
1PlusChem
1P027YY2-50mg
4-bromo-2-fluoro-6-nitrobenzonitrile
1805597-33-4 95%
50mg
$412.00 2024-06-18

4-Bromo-2-fluoro-6-nitrobenzonitrile 関連文献

4-Bromo-2-fluoro-6-nitrobenzonitrileに関する追加情報

Professional Introduction to 4-Bromo-2-fluoro-6-nitrobenzonitrile (CAS No. 1805597-33-4)

4-Bromo-2-fluoro-6-nitrobenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1805597-33-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzonitrile derivative features a unique structural motif combining bromine, fluorine, and nitro substituents, which endows it with distinct chemical properties and potential applications in the synthesis of biologically active molecules.

The molecular structure of 4-Bromo-2-fluoro-6-nitrobenzonitrile consists of a benzene ring substituted with a nitrile group at the 1-position, a bromine atom at the 4-position, and a fluorine atom at the 2-position, with a nitro group positioned at the 6-position. This arrangement creates a highly reactive framework that is conducive to further functionalization, making it a valuable intermediate in the development of novel pharmaceutical agents.

In recent years, there has been growing interest in halogenated benzonitriles due to their role as key building blocks in drug discovery. The presence of multiple halogen atoms, particularly bromine and fluorine, enhances the electrophilic nature of the molecule, facilitating various coupling reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and other transition-metal-catalyzed transformations. These reactions are pivotal in constructing complex molecular architectures essential for designing drugs with improved pharmacological profiles.

One of the most compelling aspects of 4-Bromo-2-fluoro-6-nitrobenzonitrile is its utility in the synthesis of kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The nitro group can be reduced to an amine, enabling further derivatization into potent ATP-competitive inhibitors. Additionally, the bromine substituent allows for palladium-catalyzed coupling reactions with heterocyclic compounds or other aryl groups, expanding the scope of possible pharmacophores.

Recent studies have highlighted the potential of 4-Bromo-2-fluoro-6-nitrobenzonitrile in developing antiviral agents. The structural features of this compound mimic natural product scaffolds that have demonstrated efficacy against viral enzymes. For instance, modifications around the benzonitrile core have been explored to develop inhibitors targeting viral proteases and polymerases. The fluorine atom, in particular, has been shown to improve metabolic stability and binding affinity in drug candidates.

The pharmaceutical industry has also leveraged 4-Bromo-2-fluoro-6-nitrobenzonitrile as a precursor in creating central nervous system (CNS) drugs. The nitrile group can be hydrolyzed to a carboxylic acid or converted into an amide, which are common functional groups in neuroactive compounds. Furthermore, the electron-withdrawing nature of the nitro and nitrile groups enhances lipophilicity, a crucial parameter for blood-brain barrier penetration.

In addition to its pharmaceutical applications, 4-Bromo-2-fluoro-6-nitrobenzonitrile has found utility in materials science. Its ability to undergo selective functionalization makes it a valuable starting material for designing organic semiconductors and liquid crystals. Researchers have explored its derivatives as components in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their tunable electronic properties.

The synthesis of 4-Bromo-2-fluoro-6-nitrobenzonitrile typically involves multi-step organic transformations starting from commercially available aromatic precursors. A common synthetic route includes nitration followed by halogenation at specific positions on the benzene ring. The introduction of fluorine is often achieved through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies highlight the compound's versatility as a synthetic intermediate.

From an industrial perspective, 4-Bromo-2-fluoro-6-nitrobenzonitrile is produced under controlled conditions to ensure high purity and yield. Manufacturers employ advanced purification techniques such as column chromatography or recrystallization to meet pharmaceutical-grade standards. The demand for this compound continues to rise as more research groups explore its potential in drug discovery pipelines.

The safety profile of 4-Bromo-2-fluoro-6-nitrobenzonitrile is another critical consideration in its application. While it is not classified as hazardous under standard laboratory conditions, appropriate handling procedures must be followed to prevent exposure. Personal protective equipment (PPE), such as gloves and safety goggles, is recommended during handling and storage to minimize risks.

In conclusion,4-Bromo-2-fluoro-6-nitrobenzonitrile (CAS No. 1805597-33-4) is a multifaceted compound with broad applications in pharmaceutical chemistry and materials science. Its unique structural features make it an indispensable intermediate for synthesizing biologically active molecules targeting various diseases. As research progresses, new applications and derivatives of this compound are likely to emerge, further solidifying its importance in modern chemical research.

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